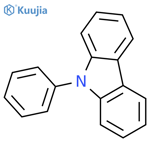

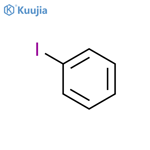

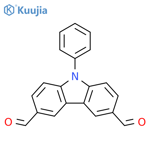

Structure-property relationship of new organic sensitizers based on multicarbazole derivatives for dye-sensitized solar cells

,

International Journal of Photoenergy,

2014,

872617,

872617/1-872617/8